5-Fluorocyclohexadiene-cis,cis-1,2-diol-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluorocyclohexadiene-cis,cis-1,2-diol-1-carboxylate is a 3-hydroxy carboxylic acid, a cyclohexadienediol and a cyclohexadienecarboxylic acid.
Scientific Research Applications
Photochemical Properties and Reactions
- Photoisomerization and Photocyclization : The compound 3,5-cyclohexadiene-1,2-diimine, structurally related to 5-Fluorocyclohexadiene-cis,cis-1,2-diol-1-carboxylate, exhibits photoisomerization and photocyclization in low-temperature argon matrices. UV irradiation leads to isomerization and formation of 7,8-diazabicyclo[4.2.0]octa-1,3,5-triene through photocyclization, demonstrating its potential in photochemical applications (Ujike et al., 2005).
Synthesis of Biological Compounds
- Preparation of myo-Inositol Phosphates : Pseudomonas putida oxidation of benzene yields cis-3,5-cyclohexadiene-1,2-diol, a precursor closely related to this compound, used in synthesizing D- and L-myo-inositol 1,4,5-trisphosphates, highlighting its role in synthesizing complex biological molecules (Ley et al., 1990).
Organic Synthesis and Methodologies
- Chiral Synthons in Organic Synthesis : Cyclohexadiene-cis-diols, similar to this compound, are valuable chiral synthons in the synthesis of natural products and molecules of biological interest. Their use demonstrates the compound's relevance in developing concise methodologies for organic molecules (Hudlický & Thorpe, 1997).
Catalytic and Synthetic Reactions
- Catalytic Addition Reactions : The compound undergoes reactions with maleimides, ketenes, and carbenes, indicating its utility in various catalytic and synthetic chemical reactions. These reactions are crucial for the synthesis of complex organic compounds (Downing et al., 1990).
Microbial Biotransformation
- Microbial Oxidation to cis-Diols : The conversion of substituted benzoates into 1,2-cis-dihydroxycyclohexa-3,5-diene carboxylic acids (cis-diols) through microbial oxidation indicates the compound's potential in biotransformation and biosynthesis processes (Wubbolts & Timmis, 1990).
Properties
Molecular Formula |
C7H7FO4 |
---|---|
Molecular Weight |
174.13 g/mol |
IUPAC Name |
(1S,6R)-3-fluoro-1,6-dihydroxycyclohexa-2,4-diene-1-carboxylic acid |
InChI |
InChI=1S/C7H7FO4/c8-4-1-2-5(9)7(12,3-4)6(10)11/h1-3,5,9,12H,(H,10,11)/t5-,7+/m1/s1 |
InChI Key |
SFLUOXSDNSKORB-VDTYLAMSSA-N |
Isomeric SMILES |
C1=CC(=C[C@]([C@@H]1O)(C(=O)O)O)F |
Canonical SMILES |
C1=CC(=CC(C1O)(C(=O)O)O)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.